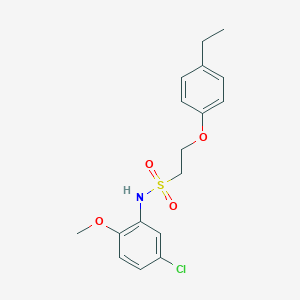

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, an ether linkage, and a sulfonamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Ether Formation: The amine is then reacted with 4-ethylphenol in the presence of a suitable base to form the ether linkage.

Sulfonamide Formation: The final step involves the reaction of the ether intermediate with ethanesulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Its unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide exerts its effects is largely dependent on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings and ether linkage contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

N-(5-chloro-2-methoxyphenyl)-2-(4-methylphenoxy)ethanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

N-(5-chloro-2-methoxyphenyl)-2-(4-isopropylphenoxy)ethanesulfonamide: Features an isopropyl group, leading to different steric and electronic properties.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide stands out due to the specific combination of its substituents, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group, in particular, can affect the compound’s hydrophobicity and steric interactions, potentially leading to unique biological and chemical properties.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H20ClN1O4S

- Molecular Weight : 357.85 g/mol

The presence of both chloro and methoxy groups in the phenyl ring contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Mechanism of Action : The compound appears to modulate the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation.

Case Study 1: Efficacy in Animal Models

A recent animal study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to the control group, demonstrating its potential therapeutic application in inflammatory diseases.

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced antimicrobial efficacy against resistant strains of bacteria, suggesting that it could be used to combat antibiotic resistance.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4S/c1-3-13-4-7-15(8-5-13)23-10-11-24(20,21)19-16-12-14(18)6-9-17(16)22-2/h4-9,12,19H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBAYNIQNMHSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.